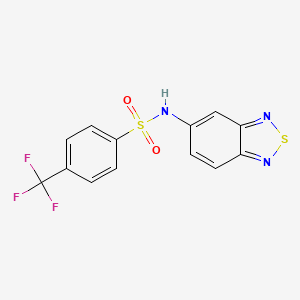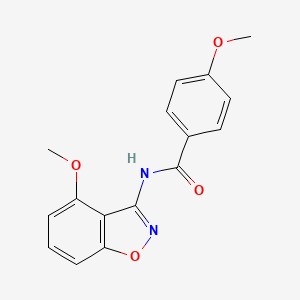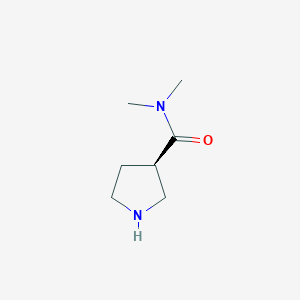
2-Vinylfluorene
Descripción general
Descripción
2-Vinylfluorene is a fluorene-based voltage-sensitive fluorophore . It is used in the development of voltage indicators for studying the electrical activity of excitable cells . The addition of a single vinyl spacer in the fluorene molecular wire scaffold improves the voltage sensitivity 1.5- to 3.5-fold over fluorene-based voltage probes .
Synthesis Analysis
The synthesis of 2-vinylfluorene VF dyes involves the addition of a single vinyl spacer in the fluorene molecular wire scaffold . This modification improves the voltage sensitivity of the fluorene molecular wire scaffold while harnessing its reduced phototoxicity characteristics . Another method involves reacting 2-vinylfluorene with benzyltrimethyl ammonium in a suitable solvent .
Molecular Structure Analysis
The molecular structure of 2-Vinylfluorene is characterized by the addition of a single vinyl spacer in the fluorene molecular wire scaffold . This structural modification has a large effect on improving the overall properties of molecular wire-based voltage indicators .
Chemical Reactions Analysis
The carbonyl function in poly(2-vinylfluorenone) is amenable to chemistry and partial conversion into a number of novel derivatives was demonstrated . These reactions were readily carried out using conventional reagents to low, <10%, conversion .
Physical And Chemical Properties Analysis
Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level .
Aplicaciones Científicas De Investigación
Ion Pair Structure and Photochemistry
The ion pair structure of partially metallated poly (2-vinylfluorene) has been studied using electronic absorption and fluorescence spectroscopy . The degree of metallation along the polymer chain effectively influences the ion pair structure . This research provides valuable insights into the properties of 2-Vinylfluorene and its potential applications in the field of photochemistry.
Solvation of Poly(Ion Pairs)
Poly(2-vinylfluorene) was metallated in tetrahydrofuran (THF) and 1,2-dimethoxyethane (DMF) by means of the sodium salt of the dianion dimer of 1,1-diphenylethylene . Initially, the formation of poly(2-vinylfluorenylsodium) is very rapid, but slows down drastically in the later stages of the reaction . This research highlights the solvation properties of poly(ion pairs) derived from 2-Vinylfluorene.
Fluorescent Voltage Indicators
2-Vinylfluorene has potential applications in the development of fluorescent voltage indicators . These indicators are an attractive alternative for studying the electrical activity of excitable cells . However, the development of indicators that are both highly sensitive and low in toxicity over long-term experiments remains a challenge .
Mecanismo De Acción
Target of Action
The primary target of 2-Vinylfluorene is the ion pair structure of partially metallated poly(2-vinylfluorene) . The degree of metallation along the polymer chain influences the ion pair structure effectively .
Mode of Action
2-Vinylfluorene interacts with its targets by means of electronic absorption and fluorescence spectroscopy . In the ground state, the conversion of contact ion pairs into solvent-separated ion pairs along the polymer chain is depressed by electrostatic interaction between the ion pairs . The contact ion pairs with a bulky counter cation form aligned pendant fluorenide chromophores . In the excited state, the steric effect of counter cation in the polymer chain hinders the rearrangement of the fluorenide chromophores after Franck-Condon transition .
Biochemical Pathways
The biochemical pathways affected by 2-Vinylfluorene involve the ion pair structure of partially metallated poly(2-vinylfluorene) . These effects influence the conformation of the polymer chain . An intramolecular energy migration along the polymer chain is also studied .
Result of Action
The action of 2-Vinylfluorene results in indicators that are significantly less phototoxic in cardiomyocyte monolayers . These results demonstrate how structural modification to the voltage sensing domain have a large effect on improving the overall properties of molecular wire-based voltage indicators .
Action Environment
The action of 2-Vinylfluorene is influenced by environmental factors such as the presence of a bulky counter cation and the degree of metallation along the polymer chain . These factors can affect the ion pair structure and the rearrangement of the fluorenide chromophores .
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethenyl-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-2-11-7-8-15-13(9-11)10-12-5-3-4-6-14(12)15/h2-9H,1,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESYYRDPBSQZHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452993 | |
| Record name | 2-vinylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Vinylfluorene | |
CAS RN |
10473-10-6 | |
| Record name | 2-vinylfluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethenyl-9H-fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(4-morpholin-4-ylphenyl)-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-sulfonamide](/img/structure/B1649679.png)
![2-(2-chlorophenoxy)-N-(2-{[(7-oxo-1-propyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methyl]thio}phenyl)acetamide](/img/structure/B1649681.png)
![N-(2-{[(1-isobutyl-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methyl]thio}phenyl)-4-methylbenzamide](/img/structure/B1649682.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide](/img/structure/B1649683.png)
![N-(2-chloro-5-methoxy-4-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide](/img/structure/B1649684.png)
![N'-[3-(3-chlorophenyl)isoxazolo[5,4-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine](/img/structure/B1649685.png)
![6-(3-hydroxy-4-methoxyphenyl)-7,9-dimethyl-11-(2-methylphenyl)-6,7-dihydropyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(5H,9H)-dione](/img/structure/B1649689.png)
![1-(2,1,3-Benzothiadiazol-5-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1649692.png)


![3-[(3-methylthiophen-2-yl)methyl]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B1649696.png)


